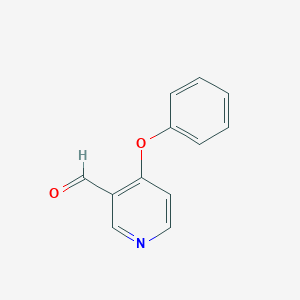

4-Phenoxynicotinaldehyde

Description

4-Phenoxynicotinaldehyde is a nicotinaldehyde derivative featuring a phenoxy group (-O-C₆H₅) at the 4-position of the pyridine ring. The compound has been categorized as a pharmaceutical intermediate, aligning with structurally related nicotinaldehyde derivatives used in drug synthesis . Its synthesis likely involves nucleophilic aromatic substitution, analogous to methods described for related intermediates (e.g., refluxing chloro-picolinamide derivatives with phenols in chlorobenzene) .

Properties

IUPAC Name |

4-phenoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-8-13-7-6-12(10)15-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMWJRUSNAAKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=NC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296002 | |

| Record name | 4-Phenoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114077-83-7 | |

| Record name | 4-Phenoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114077-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxynicotinaldehyde can be synthesized through multiple routes. One common method involves the oxidation of (4-phenoxypyridin-3-yl)methanol using manganese (IV) oxide in tetrahydrofuran. The reaction mixture is stirred overnight, filtered through celite, and the solvent is removed to yield this compound with a high yield of 95% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up. The use of manganese (IV) oxide as an oxidizing agent and tetrahydrofuran as a solvent are common in industrial settings due to their efficiency and availability.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese (IV) oxide in tetrahydrofuran.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-Phenoxynicotinic acid.

Reduction: 4-Phenoxynicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenoxynicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Phenoxynicotinaldehyde exerts its effects is primarily through its interactions with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The position of the phenoxy group significantly influences electronic properties. For example, this compound (pyridine core) may exhibit greater electron-withdrawing effects compared to 4-Phenoxybenzaldehyde (benzene core), altering reactivity in nucleophilic additions .

Functional Group Diversity: 2-(4-Fluorophenoxy)nicotinic acid replaces the aldehyde with a carboxylic acid, enabling salt formation or esterification, which is critical for bioavailability in pharmaceuticals .

Physical Properties and Stability

- 4-Phenoxybenzaldehyde: Exists as a liquid at room temperature (inferred from its boiling point), whereas 4-Chloro-2-methoxynicotinaldehyde is a stable solid (white powder), likely due to crystalline packing from chloro and methoxy groups .

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) may increase solubility in polar solvents compared to chloro or phenoxy substituents.

Biological Activity

4-Phenoxynicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a nicotinaldehyde backbone. This structural configuration is believed to contribute to its biological activity through various mechanisms of action.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In vitro studies have shown that it reduces the production of prostaglandins in activated macrophages.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. In a study evaluating its effects on breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to control groups.

Case Study 2: Anti-inflammatory Effects

In vivo experiments using murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, confirming its anti-inflammatory potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.